3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound features a pyridazine ring substituted with a methoxy group and a pyrimidinyl group, which is further substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine typically involves the reaction of 2-chloro-6-methylpyrimidine with 6-methoxypyridazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[(2-Hydroxy-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine.
Reduction: Formation of 3-[(2-Chloro-6-methyl-1,2-dihydropyrimidin-4-yl)oxy]-6-methoxypyridazine.
Substitution: Formation of derivatives such as 3-[(2-Amino-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine.
Scientific Research Applications
3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.
6-Methoxypyridazine: Another precursor used in the synthesis.
Pyrimidinamine derivatives: Compounds with similar structural features and biological activities
Uniqueness
3-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]-6-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a substituted pyrimidinyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9ClN4O2 |
---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
2-chloro-4-(6-methoxypyridazin-3-yl)oxy-6-methylpyrimidine |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-5-9(13-10(11)12-6)17-8-4-3-7(16-2)14-15-8/h3-5H,1-2H3 |
InChI Key |
CCHBVOMZVOGDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC2=NN=C(C=C2)OC |
solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.